SiR-PEG4-Me-tetrazine

bioorthogonal chemistry chemical stability aqueous buffer compatibility

Researchers face premature probe degradation and non-specific binding with standard tetrazine dyes. SiR-PEG4-Me-tetrazine solves this via its methyltetrazine group (enhanced aqueous stability vs. H-tetrazine), PEG4 linker (eliminates aggregation), and SiR fluorophore (far-red λem ~670 nm, superior photostability vs. Cy5). • 31-49× fluorogenic turn-on enables no-wash super-resolution imaging (STED/SMLM) • iEDDA kinetics >800 M⁻¹s⁻¹ with TCO for near-quantitative labeling at low µM concentrations • Suitable for live-cell, in vivo, and biochemical TCO-tagged protein detection Supplied with full QC documentation. Custom synthesis available for bulk orders.

Molecular Formula C46H55N7O8Si
Molecular Weight 862.1 g/mol
Cat. No. B15137497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiR-PEG4-Me-tetrazine
Molecular FormulaC46H55N7O8Si
Molecular Weight862.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C
InChIInChI=1S/C46H55N7O8Si/c1-31-48-50-43(51-49-31)32-8-13-36(14-9-32)60-27-26-59-25-24-58-23-22-57-21-20-56-19-18-47-44(54)33-10-15-37-40(28-33)46(61-45(37)55)38-16-11-34(52(2)3)29-41(38)62(6,7)42-30-35(53(4)5)12-17-39(42)46/h8-17,28-30H,18-27H2,1-7H3,(H,47,54)
InChIKeyMOTQCKLOQIRCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SiR-PEG4-Me-tetrazine Overview


SiR-PEG4-Me-tetrazine is a small-molecule click chemistry probe comprising a silicon rhodamine (SiR) fluorophore, a tetraethylene glycol (PEG4) linker, and a methyltetrazine reactive group . This conjugate is designed for inverse electron demand Diels–Alder (iEDDA) bioorthogonal labeling with strained dienophiles such as trans-cyclooctene (TCO), enabling rapid, catalyst-free covalent tagging of biomolecules in complex biological environments . The SiR core provides far-red emission (λex ~600–650 nm, λem ~650–670 nm) with high brightness and photostability, while the PEG4 linker enhances aqueous solubility and biocompatibility .

SiR-PEG4-Me-tetrazine: Why Substitution Fails


SiR-PEG4-Me-tetrazine's performance is contingent on the precise integration of three functional modules, each of which addresses a specific limitation of simpler analogs. The methyltetrazine group confers substantially greater stability in aqueous buffers than hydrogen-substituted tetrazines, preventing premature degradation during long-term experiments . The PEG4 linker imparts the aqueous solubility required for homogeneous labeling without the precipitation or non-specific binding observed with non-PEGylated SiR-tetrazine [1]. Finally, the silicon rhodamine fluorophore provides far-red emission and resistance to photobleaching that cyanine dyes like Cy5 lack, ensuring robust signal retention during prolonged imaging [2]. Substituting any single component—e.g., using H-tetrazine, omitting the PEG linker, or replacing SiR with a less photostable dye—degrades one or more of these critical attributes, directly compromising experimental reproducibility and data quality.

SiR-PEG4-Me-tetrazine Performance Evidence


Methyltetrazine Stability vs H-Tetrazine

The methyltetrazine (Me-Tz) moiety in SiR-PEG4-Me-tetrazine exhibits substantially improved stability compared to unsubstituted tetrazine (H-Tz) derivatives. According to vendor technical datasheets, the stability of methyltetrazine-amine is 'substantially improved' relative to hydrogen-substituted tetrazine-amine, with particular emphasis on enhanced long-term storage stability in aqueous buffers . This increased stability allows Me-Tz reagents to be employed in a wider range of chemical transformations and reduces the risk of probe inactivation during extended labeling protocols.

bioorthogonal chemistry chemical stability aqueous buffer compatibility

PEG4 Linker Solubility Advantage

The PEG4 linker in SiR-PEG4-Me-tetrazine confers markedly improved aqueous solubility compared to the non-PEGylated analog SiR-tetrazine. Vendor product specifications indicate that SiR-PEG4-tetrazine (which shares the same PEG4 linker) is 'readily soluble in water' [1], whereas SiR-tetrazine (without PEG) is described as having 'low water solubility' requiring formulation with co-solvents such as DMSO . This solubility differential directly impacts experimental handling, as PEGylated probes can be used directly in aqueous biological buffers without precipitation, while non-PEGylated analogs may require organic co-solvents that can perturb cellular physiology.

aqueous solubility bioconjugation PEGylation

SiR Photostability vs Cyanine Dyes

The silicon rhodamine (SiR) fluorophore, which forms the core of SiR-PEG4-Me-tetrazine, demonstrates superior resistance to photobleaching compared to widely used cyanine dyes such as Cy5.5. A comparative in vivo study in a mouse tumor model reported that an avidin-SiR700 conjugate exhibited markedly lower photobleaching rates than avidin-Cy5.5 and avidin-Alexa Fluor 680 conjugates, enabling extended imaging sessions without significant signal decay [1]. Patent literature further characterizes SiR dyes as exhibiting 'good photostability' suitable for demanding applications including super-resolution microscopy [2].

photostability far-red fluorescence live-cell imaging

Fluorogenic Turn-On Enhancement

SiR-tetrazine conjugates, which are structurally analogous to SiR-PEG4-Me-tetrazine, display strong fluorogenic behavior wherein fluorescence is quenched by the tetrazine moiety and restored upon iEDDA reaction. In a peer-reviewed study, a phenyl-linked SiR-tetrazine derivative demonstrated a 31-fold fluorescence turn-on upon conjugation with a TCO derivative, while ethyl-substituted variants achieved up to 49-fold turn-on [1]. These turn-on ratios are substantially higher than those reported for many tetrazine-based near-infrared probes, where values of ~4-fold are typical [2], and provide sufficient contrast for no-wash live-cell imaging without the need to remove unbound probe [3].

fluorogenicity turn-on ratio super-resolution microscopy

SiR-PEG4-Me-tetrazine Applications


Super-Resolution Imaging of Intracellular Proteins

SiR-PEG4-Me-tetrazine is ideally suited for super-resolution imaging of genetically encoded TCO-tagged proteins. Its far-red emission (λex/λem ~650/670 nm) minimizes phototoxicity and autofluorescence , while the high photostability of the SiR fluorophore supports the extended acquisition times required for STED and SMLM [1]. The 31- to 49-fold fluorogenic turn-on [2] eliminates wash steps that could disturb delicate subcellular structures, and the PEG4 linker ensures homogeneous aqueous labeling without precipitation.

Wash-Free Live-Cell Membrane Imaging

The strong fluorogenicity of SiR-PEG4-Me-tetrazine enables real-time, no-wash monitoring of cell-surface receptors or endocytosed cargo labeled with TCO-modified ligands. The high turn-on ratio provides sufficient contrast to detect specific labeling over non-specifically bound probe . The methyltetrazine group's enhanced aqueous stability [1] permits extended incubation periods without probe degradation, while the PEG4 linker prevents aggregation that could cause false-positive puncta.

Site-Specific Protein Labeling

SiR-PEG4-Me-tetrazine provides a robust tool for fluorescently tagging purified proteins or antibodies modified with TCO groups. The rapid iEDDA reaction kinetics (>800 M⁻¹s⁻¹ for the Me-Tz/TCO pair) ensures near-quantitative labeling at low micromolar concentrations, minimizing the amount of precious protein required. The far-red emission of SiR avoids spectral overlap with common GFP/mCherry tags [1], enabling multiplexed detection in biochemical assays.

In Vivo NIR Tumor Imaging

The far-red/NIR emission of SiR-PEG4-Me-tetrazine (λem >650 nm) provides sufficient tissue penetration for whole-animal fluorescence imaging . Compared to cyanine dyes, SiR probes demonstrate lower photobleaching in vivo [1], allowing longitudinal tracking of TCO-labeled biomolecules over hours to days. The PEG4 linker improves systemic circulation and reduces non-specific tissue retention relative to non-PEGylated probes.

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